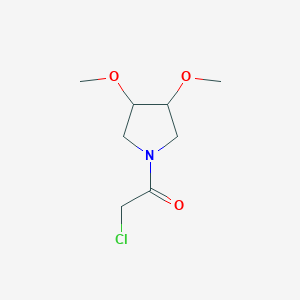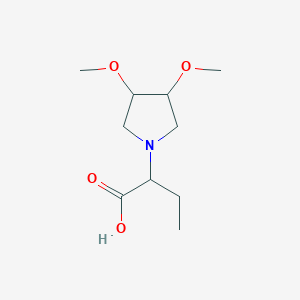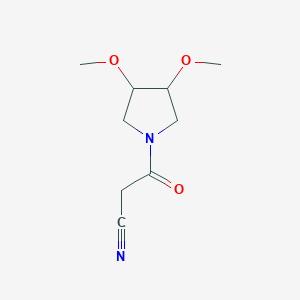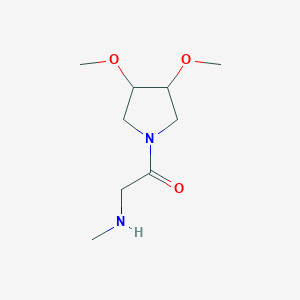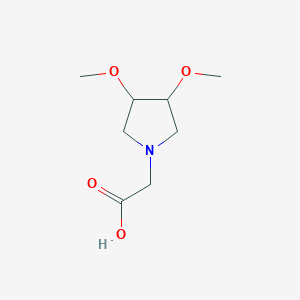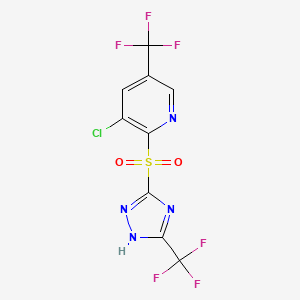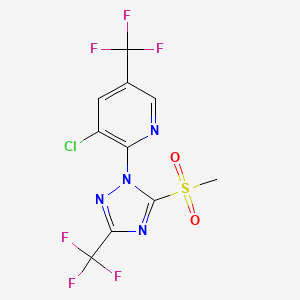![molecular formula C11H12F4N2 B1474608 2-Fluoro-4-[4-(trifluorometil)piperidin-1-il]piridina CAS No. 1912432-14-4](/img/structure/B1474608.png)
2-Fluoro-4-[4-(trifluorometil)piperidin-1-il]piridina
Descripción general
Descripción
2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is a chemical compound with the empirical formula C6H3F4N . It is used as a reactant in the preparation of aminopyridines through amination reactions . It also serves as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Synthesis Analysis
The synthesis of 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine involves amination reactions . It is also used as a catalytic ligand for the regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . More detailed information about the synthesis process can be found in the referenced papers .Molecular Structure Analysis
The molecular weight of 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is 165.09 . The SMILES string representation of the molecule isFc1cc(ccn1)C(F)(F)F . Chemical Reactions Analysis
2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .Physical and Chemical Properties Analysis
2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is a liquid at room temperature . It has a refractive index of 1.400 and a density of 1.355 g/mL at 25 °C .Aplicaciones Científicas De Investigación
Aplicaciones agroquímicas
“2-Fluoro-4-[4-(trifluorometil)piperidin-1-il]piridina” y sus derivados juegan un papel significativo en la industria agroquímica. El principal uso de estos derivados es en la protección de cultivos contra plagas . Fluazifop-butilo fue el primer derivado introducido en el mercado agroquímico, y desde entonces, más de 20 nuevos derivados han adquirido nombres comunes ISO . Se cree que estos compuestos son efectivos debido a las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas del grupo piridina .
Aplicaciones farmacéuticas
Este compuesto y sus derivados también encuentran aplicaciones en la industria farmacéutica. Varios derivados se utilizan en las industrias farmacéutica y veterinaria; cinco productos farmacéuticos y dos veterinarios que contienen el grupo “this compound” han obtenido la aprobación de comercialización, y muchos candidatos están actualmente en ensayos clínicos . Se cree que las actividades biológicas de estos derivados se deben a la combinación de las propiedades fisicoquímicas únicas del átomo de flúor y las características únicas del grupo piridina .
Preparación de aminopiridinas
“this compound” actúa como reactivo en la preparación de aminopiridinas mediante reacciones de aminación . Las aminopiridinas son compuestos importantes en la química medicinal y se utilizan en la síntesis de una variedad de fármacos farmacéuticos .
Ligando catalítico para la preparación regioselectiva
Este compuesto también se utiliza como ligando catalítico para la preparación regioselectiva de tetrametilbifenilos mediante acoplamiento oxidativo aeróbico de xileno catalizado por paladio . Este proceso es importante en la síntesis de varios compuestos orgánicos .
Mecanismo De Acción
Target of Action
It’s known to be used as a reactant in the preparation of aminopyridines .
Mode of Action
2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine interacts with its targets through chemical reactions. It’s used as a reactant in the preparation of aminopyridines through amination reactions . It’s also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .
Biochemical Pathways
It’s known to be involved in the synthesis of aminopyridines and tetramethylbiphenyls .
Pharmacokinetics
It’s miscible with water, alcohol, acetonitrile, and n,n-dimethylformamide , which suggests it may have good bioavailability.
Action Environment
It’s known to be incompatible with oxidizing agents and bases .
Safety and Hazards
Direcciones Futuras
Trifluoromethylpyridine and its intermediates, such as 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine, are key structural ingredients for the development of many agrochemical and pharmaceutical compounds . It is expected that many novel applications of these compounds will be discovered in the future .
Análisis Bioquímico
Biochemical Properties
2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine plays a crucial role in biochemical reactions, particularly in the preparation of aminopyridines through amination reactions . It acts as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium . This compound interacts with enzymes and proteins involved in these reactions, facilitating the formation of desired products. The nature of these interactions is primarily based on the compound’s ability to stabilize transition states and enhance reaction rates.
Cellular Effects
2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux . Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors or signaling molecules, thereby influencing gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to active sites of enzymes, either inhibiting or activating their activity depending on the context of the reaction . It also interacts with DNA and RNA, influencing gene expression by modulating transcription and translation processes. These interactions are critical for the compound’s role in biochemical reactions and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or exposure to light . Long-term studies have shown that its effects on cellular function can persist, although the extent of these effects may diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes . Threshold effects have been observed, where a certain dosage level is required to elicit a noticeable response. At high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. Understanding these metabolic pathways is essential for elucidating the compound’s role in biochemical reactions and its overall impact on cellular metabolism.
Transport and Distribution
Within cells and tissues, 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The transport and distribution of this compound are critical for its biochemical activity and effectiveness in various reactions.
Subcellular Localization
The subcellular localization of 2-Fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it ensures that the compound interacts with the appropriate biomolecules and participates in relevant biochemical processes.
Propiedades
IUPAC Name |
2-fluoro-4-[4-(trifluoromethyl)piperidin-1-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4N2/c12-10-7-9(1-4-16-10)17-5-2-8(3-6-17)11(13,14)15/h1,4,7-8H,2-3,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGHVQHUZLXYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)C2=CC(=NC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


